3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile
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Overview
Description
Preparation Methods
The synthesis of MK-6186 involves several key steps. One synthetic route includes selective N-alkylation of hydrazone, followed by a deprotection and cyclization sequence . The compound is isolated in six steps with an overall yield of 35% from readily available starting materials . Industrial production methods are not widely documented, but the synthetic route mentioned provides a basis for large-scale synthesis.
Chemical Reactions Analysis
MK-6186 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MK-6186 has several scientific research applications:
Chemistry: It is used as a tool compound to study the mechanisms of reverse transcriptase inhibition.
Biology: It helps in understanding the biological pathways involved in viral replication and inhibition.
Medicine: It is investigated for its potential use in antiviral therapies, particularly for HIV-1 infections
Industry: It can be used in the development of new antiviral drugs and therapies.
Mechanism of Action
Comparison with Similar Compounds
MK-6186 is compared with other non-nucleoside reverse transcriptase inhibitors such as:
Nevirapine: A benzodiazepine non-nucleoside reverse transcriptase inhibitor.
Dapivirine: A diarylpyrimidine non-nucleoside reverse transcriptase inhibitor.
RO-0335: A potent diphenylether non-nucleoside reverse transcriptase inhibitor.
MK-6186 is unique due to its broad-spectrum antiviral activity and good pharmacokinetic profiles . It is effective against both wild-type and clinically relevant mutant strains of HIV-1 .
Properties
CAS No. |
1034474-19-5 |
---|---|
Molecular Formula |
C21H12Cl2N6O |
Molecular Weight |
435.3 g/mol |
IUPAC Name |
3-chloro-5-[5-chloro-1-(2H-pyrazolo[3,4-b]pyridin-3-ylmethyl)indazol-4-yl]oxybenzonitrile |
InChI |
InChI=1S/C21H12Cl2N6O/c22-13-6-12(9-24)7-14(8-13)30-20-16-10-26-29(19(16)4-3-17(20)23)11-18-15-2-1-5-25-21(15)28-27-18/h1-8,10H,11H2,(H,25,27,28) |
InChI Key |
FZBAOOQVQXATRL-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN3C4=C(C=N3)C(=C(C=C4)Cl)OC5=CC(=CC(=C5)C#N)Cl |
Key on ui other cas no. |
1034474-19-5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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